Tert-butyl 3-((6-chloro-2-methylpyrimidin-4-yl)amino)azetidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-[(6-chloro-2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-8-15-10(14)5-11(16-8)17-9-6-18(7-9)12(19)20-13(2,3)4/h5,9H,6-7H2,1-4H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVBVLUDQHNJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-((6-chloro-2-methylpyrimidin-4-yl)amino)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its molecular characteristics, synthesis methods, and biological effects based on recent studies.
Molecular Characteristics
- Chemical Name : this compound
- Molecular Formula : C15H22ClN3O2
- Molecular Weight : 311.81 g/mol
- CAS Number : 1361116-19-9
The structure of this compound includes a pyrimidine ring, which is known for its role in various biological activities, particularly in the development of pharmaceuticals targeting nucleic acid interactions and enzyme inhibition.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of tert-butyl carbamate with 6-chloro-2-methylpyrimidine derivatives under controlled conditions to achieve the desired product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing pyrimidine rings. For instance, derivatives similar to tert-butyl 3-((6-chloro-2-methylpyrimidin-4-yl)amino)azetidine have shown activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
Research indicates that compounds with a similar structural framework exhibit anticancer properties. The presence of the chloro-substituted pyrimidine moiety is believed to enhance the compound's ability to interact with DNA and RNA, leading to apoptosis in cancer cells. For example, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Pyrimidine derivatives are often explored as inhibitors of kinases and other enzymes involved in signal transduction pathways. In vitro assays have demonstrated that certain derivatives can effectively inhibit key enzymes, potentially leading to therapeutic applications in cancer and inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 5 μg/mL for some compounds .
- Anticancer Properties : A recent investigation into the cytotoxic effects of pyrimidine-based compounds showed that they could induce apoptosis in human cancer cell lines, with IC50 values ranging from 10 to 30 μM .
- Enzyme Inhibition Studies : In a screening assay for kinase inhibitors, a related compound was found to inhibit the activity of cyclin-dependent kinase (CDK) with an IC50 value of approximately 25 nM, suggesting potential use in cancer therapy .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C13H21ClN4O2
- Molecular Weight : 300.78 g/mol
- CAS Number : 1289043-22-6
Its structure includes a pyrimidine ring, which is crucial for its biological activity. The compound's unique configuration allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Enzymatic Inhibition
Research indicates that Tert-butyl 3-((6-chloro-2-methylpyrimidin-4-yl)amino)azetidine-1-carboxylate may act as an inhibitor for enzymes involved in critical metabolic pathways. For example, similar compounds have shown efficacy in inhibiting β-secretase and acetylcholinesterase, both of which are important in neurodegenerative diseases such as Alzheimer's disease.
Cellular Protection
In vitro studies suggest that this compound might offer protective effects against oxidative stress and inflammation. It has been observed to reduce levels of pro-inflammatory cytokines like TNF-α in astrocytes exposed to amyloid beta peptides. This property highlights its potential utility in neuroprotection and as an anti-inflammatory agent.
Case Study 1: Neurodegenerative Disease Research
A study focused on the neuroprotective effects of this compound demonstrated that the compound could significantly reduce oxidative stress markers in cellular models of Alzheimer's disease. The results indicated a decrease in amyloid beta aggregation and improved cell viability, suggesting its potential as a therapeutic agent.
Case Study 2: Anticancer Applications
Another investigation explored the compound's role in cancer therapy, particularly its ability to inhibit tumor growth in vitro. The study reported that this compound induced apoptosis in cancer cell lines by activating specific apoptotic pathways. This suggests its potential as an anticancer agent, warranting further exploration in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
